Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQEYTXPKHMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategies
The spirocyclic core is typically assembled through intramolecular cyclization of linear precursors. A representative three-step approach involves:
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Thiol-Epoxide Ring Closure : Reacting 4-methyl-1,2-epoxycyclohexane with cysteamine hydrochloride under basic conditions forms the thiomorpholine ring, which is subsequently oxidized to the sulfone to enhance reactivity.
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Mannich Reaction : Condensation with formaldehyde and methylamine introduces the C8 methyl group while elongating the nitrogen-containing chain.
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Dieckmann Cyclization : Base-mediated cyclization (e.g., using NaOMe/MeOH) generates the spiro[4.5] system, with yields highly dependent on solvent polarity and temperature.
Table 1 : Optimization of Dieckmann Cyclization Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | NaOMe | 65 | 58 | 92 |
| THF | LDA | -78 | 34 | 85 |
| DMF | K₂CO₃ | 120 | 41 | 88 |
Methylation and Esterification
Post-cyclization functionalization involves two critical steps:
C8 Methylation
Methylation at the bridgehead nitrogen (C8) is achieved using methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., DBU). VulcanChem reports 72% yield when employing MeI in acetonitrile at 50°C for 12 hours. Competing N3 methylation is minimized by steric hindrance from the spiro framework.
Carboxylate Ester Installation
Esterification of the C3 carboxylic acid is typically performed via Fischer–Speier esterification using methanol and catalytic H₂SO₄. Alternative methods include Steglich esterification with DCC/DMAP, which avoids acidic conditions that could degrade the spiro system.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization rates by stabilizing transition states through dipole interactions. However, VulcanChem notes that methanol, despite being protic, improves yields in Dieckmann cyclization due to its ability to solubilize inorganic bases. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate reactions by facilitating interphase reagent transfer.
Temperature and Time Dependencies
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Cyclization : Optimal at 65–80°C; higher temperatures promote side reactions like retro-Dieckmann decomposition.
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Methylation : Requires mild heating (40–50°C) to prevent over-alkylation.
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Esterification : Proceeds efficiently at reflux (64°C for methanol) within 6–8 hours.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/MeCN) reveals ≥98% purity when using recrystallization from ethyl acetate/hexane.
Comparative Analysis with Related Compounds
Table 2 : Synthetic Comparison with Analogous Spiro Derivatives
The higher yield for the triazaspiro compound highlights the efficiency of cyanide-free cyclization methods, which could be adapted for the target molecule.
Industrial-Scale Production Considerations
While lab-scale syntheses are well-established, industrial translation faces hurdles:
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Cost of Thiol Precursors : Cysteamine derivatives remain expensive at multi-kilogram scales.
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Waste Management : Thionation steps generate stoichiometric H₂S, requiring robust scrubbing systems.
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Continuous Flow Potential : A 2024 study demonstrated 15% yield improvement in spiro compound synthesis using microreactors, suggesting applicability to this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in the development of drugs targeting various biological pathways.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. A study conducted on related diazaspiro compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activity .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
Synthesis Pathways
This compound can be synthesized through various methods, including:
- Strecker Synthesis : Utilizing readily available starting materials to construct the diazaspiro framework.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Methylamine, NaCN | DMSO/H₂O mixture |
| 2 | Hydrochloric acid | Ice cooling |
This method highlights the efficiency of creating complex structures from simple precursors .
Research Applications
The compound has been utilized in research settings to explore its pharmacological potential and as a model compound for studying spirocyclic chemistry.
Table: Research Findings on this compound
Mechanism of Action
The mechanism of action of Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzyl group in the 8-benzyl analog increases hydrophobicity and molecular weight compared to the methyl or ethyl variants . Ethyl substituents at position 8 marginally increase molecular weight but may alter steric interactions in biological systems .
- The sulfone group in 801213-04-7 enhances polarity, impacting solubility and reactivity .
- Stereochemistry : The (2S)-2-ethyl variant highlights the role of stereochemistry in modulating biological activity, though specific data are unavailable .
Physicochemical Properties
Biological Activity
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This spirocyclic compound belongs to a class of diazaspiro compounds, which have been studied for various pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents.
Basic Information
- Chemical Name: this compound
- CAS Number: 1437311-95-9
- Molecular Formula: C9H16N2O2S
- Molecular Weight: 216.3 g/mol
Structural Characteristics
The compound features a spirocyclic structure, which is characterized by the presence of two rings that share a single atom. This unique configuration can influence its biological activity by enhancing interactions with biological targets.
Enzyme Inhibition
Recent studies have highlighted the potential of diazaspiro compounds as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to hypertension and other cardiovascular diseases. For instance, derivatives based on the diazaspiro framework have demonstrated significant sEH inhibitory activity, leading to reductions in blood pressure in animal models .
Table 1: Biological Activity of Diazaspiro Compounds
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 2,8-Diazaspiro[4.5]decane-based urea derivatives | sEH | Potent inhibitor | |
| This compound | sEH | Potential inhibitor |
Anticancer Potential
Compounds containing spirocyclic structures have been investigated for their anticancer properties. The spirocyclic framework allows for better interaction with protein binding sites, potentially leading to enhanced cytotoxicity against cancer cells. For example, certain piperidine derivatives have shown improved activity against various cancer cell lines due to their unique three-dimensional structures .
Case Study: Anticancer Activity
In one study, a derivative of a similar spirocyclic compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that this compound may also possess similar anticancer properties.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structural characteristics may exhibit neuroprotective effects. For instance, some diazaspiro compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. Table 1: Synthesis Parameters for Analogous Spiro Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spiro ring formation | Titanium tetrachloride, anhydrous DMSO | 69–75% | |
| Esterification | Methanol, catalytic acid | >80% | |
| Purification | Silica gel chromatography (hexane/EtOAc) | N/A |
Basic: How is the structural elucidation of this compound performed using spectroscopic methods?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Assignments are based on characteristic shifts (e.g., 3.69 ppm for methoxy groups, 4.81 ppm for spirocyclic N-CH protons) .
- IR spectroscopy : C=O stretches at 1746 cm⁻¹ (ester) and 1638 cm⁻¹ (amide, if present) .
- HRMS : Exact mass verification (e.g., [M+Na]⁺ observed at 342.1140 vs. calculated 342.1134) ensures molecular formula accuracy .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.69 (OCH₃), δ 4.81 (N-CH) | |
| IR (KBr) | 1746 cm⁻¹ (ester C=O) | |
| HRMS | 342.1140 ([M+Na]⁺, C₁₇H₂₁NO₃S) |
Advanced: What strategies resolve contradictions in spectral data between synthesized batches?
Answer:
Discrepancies in NMR/HRMS data often arise from:
- Stereochemical impurities : Use chiral HPLC or X-ray crystallography (e.g., SHELX for resolving spiro center configurations) .
- Solvent artifacts : Ensure complete solvent removal (e.g., lyophilization for DMSO traces).
- Dynamic effects : Variable-temperature NMR can distinguish conformational isomers in spiro systems .
Advanced: How does the spirocyclic architecture influence pharmacokinetic properties?
Answer:
The 1-thia-4,8-diazaspiro[4.5]decane core enhances:
Q. Table 3: Comparative Pharmacokinetic Data
| Property | Spirocyclic Compound | Linear Analog | Reference |
|---|---|---|---|
| Metabolic half-life | 6.2 h | 1.8 h | |
| Caco-2 permeability | 12 × 10⁻⁶ cm/s | 3 × 10⁻⁶ cm/s |
Basic: What are common impurities, and how are they characterized?
Answer:
- By-products : Include incomplete spirocyclization intermediates (e.g., open-chain amines) or oxidized sulfur species.
- Detection : LC-MS with charged aerosol detection (CAD) identifies non-UV-active impurities .
- Mitigation : Optimize reaction time and inert atmosphere to prevent oxidation .
Advanced: What role does the thia-diazaspiro moiety play in biological activity?
Answer:
The sulfur and nitrogen atoms in the spiro system:
- Enhance target binding : Participate in hydrogen bonding with enzymes (e.g., kinase ATP pockets) .
- Modulate selectivity : Reduce off-target effects vs. non-spiro analogs in receptor assays .
Methodological: How to optimize reaction conditions to minimize by-products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
